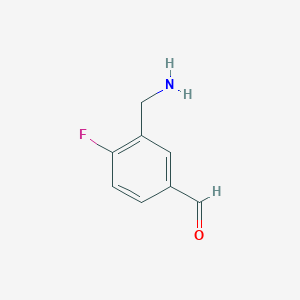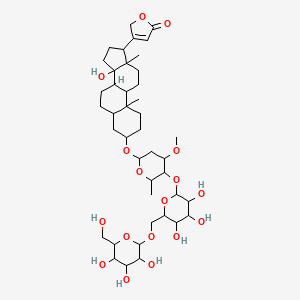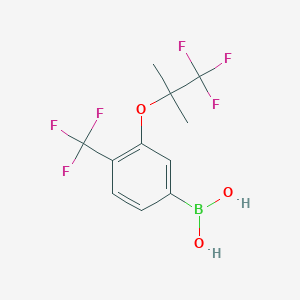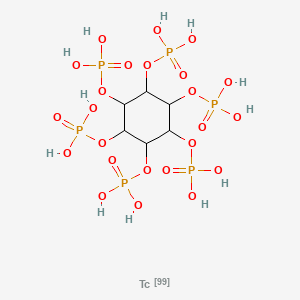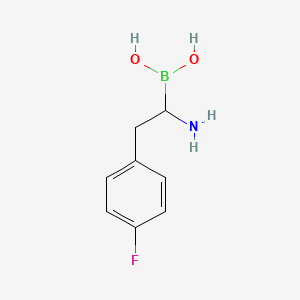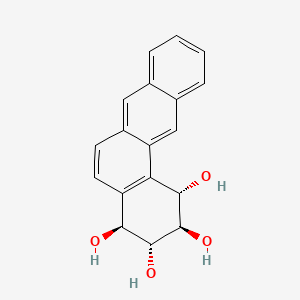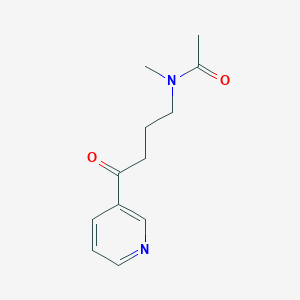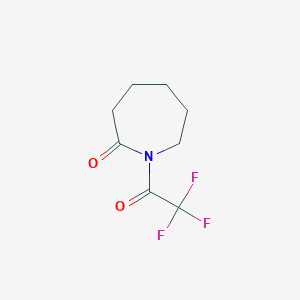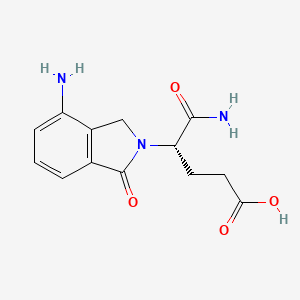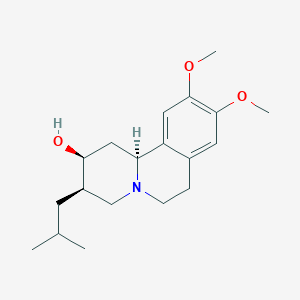
(2S,3R,11bS)-Dihydrotetrabenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,11bS)-Dihydrotetrabenazine is a chemical compound known for its significant biological activity. It is an alkaloid that has shown potential in various therapeutic applications, particularly in the treatment of diseases caused by protozoa and viruses . The compound is structurally related to other isoquinoline alkaloids and has been studied for its pharmacological properties.
Méthodes De Préparation
The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine involves several steps, typically starting from simpler organic molecules. Industrial production methods often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(2S,3R,11bS)-Dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Applications De Recherche Scientifique
(2S,3R,11bS)-Dihydrotetrabenazine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying isoquinoline alkaloids and their reactivity.
Biology: Investigated for its effects on cellular processes and protein synthesis inhibition.
Medicine: Explored as a potential therapeutic agent for treating viral infections and protozoal diseases.
Mécanisme D'action
The primary mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine involves the inhibition of protein synthesis. It binds to the ribosomal 40S subunit, preventing the movement of ribosomes along the mRNA strand, thereby blocking translation . This action disrupts the production of essential proteins in eukaryotic cells, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
(2S,3R,11bS)-Dihydrotetrabenazine is similar to other isoquinoline alkaloids such as emetine and dehydroemetine. it is unique in its specific binding affinity and inhibitory effects on protein synthesis . Other similar compounds include:
Emetine: Known for its antiamoebic properties and similar mechanism of action.
Dehydroemetine: A derivative of emetine with enhanced stability and similar biological activity.
Liensinine: Another isoquinoline alkaloid with antiviral properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Propriétés
Formule moléculaire |
C19H29NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |
Clé InChI |
WEQLWGNDNRARGE-PVAVHDDUSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
